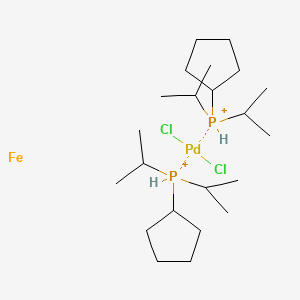![molecular formula C84H158N6O40 B6313491 Succinimidyl-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-74-7](/img/structure/B6313491.png)
Succinimidyl-PEG(4)-[PEG(8)-OMe]3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is a versatile chemical compound widely used in scientific research. It is a polyethylene glycol (PEG) derivative with succinimidyl ester groups, which facilitate bioconjugation and drug delivery. This compound is particularly valued for its ability to improve the solubility, stability, and biocompatibility of various molecules, making it an essential tool in targeted therapies and diagnostic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 typically involves the reaction of polyethylene glycol with succinimidyl esters. The process begins with the activation of PEG by reacting it with succinic anhydride to form PEG-succinate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the succinimidyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques like column chromatography and characterized using spectroscopic methods.
Analyse Des Réactions Chimiques
Types of Reactions
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 primarily undergoes substitution reactions due to the presence of the succinimidyl ester groups. These groups react with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)
Conditions: Reactions are typically carried out in aqueous or organic solvents at pH 7-9 for the formation of amide bonds.
Major Products
The major products formed from these reactions are PEGylated molecules, which have improved solubility, stability, and reduced immunogenicity .
Applications De Recherche Scientifique
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of polymers and hydrogels.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Industry: Used in the formulation of cosmetics and personal care products to enhance their stability and performance.
Mécanisme D'action
The mechanism of action of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 involves the formation of stable amide bonds with primary amines on target molecules. This covalent conjugation improves the solubility, stability, and biocompatibility of the conjugated molecules. The PEG chains provide a steric shield, reducing nonspecific interactions and immunogenic recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- NHS-PEG2-Maleimide
- NHS-PEG4-Maleimide
- NHS-PEG6-Maleimide
- NHS-PEG8-Maleimide
- NHS-PEG12-Maleimide
- NHS-PEG24-Maleimide
Uniqueness
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is unique due to its specific PEG chain length and the presence of multiple PEG units, which provide enhanced solubility and stability compared to other PEG derivatives. Its ability to form stable conjugates with primary amines makes it particularly valuable in bioconjugation and drug delivery applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIXLBDYFZCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H158N6O40 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1892.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)
![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B6313448.png)




![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)


![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)

